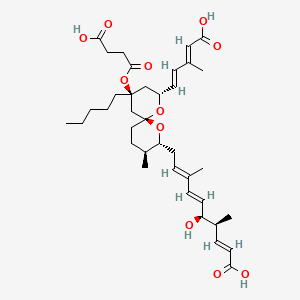

Reveromycin D

Description

Contextualizing Natural Product Discovery and Bioactive Molecules

The discovery of natural products with therapeutic potential has been a cornerstone of drug development for centuries. mdpi.com These compounds, derived from organisms like bacteria, fungi, and plants, offer a vast and diverse chemical space for exploration. mdpi.comnumberanalytics.com Natural products are chemicals produced by living organisms, serving either essential functions for survival or secondary roles such as defense. illinois.edu The search for novel bioactive molecules from these natural sources remains a critical endeavor in addressing unmet medical needs. rsc.org Scientists investigate these bioactive compounds as potential candidates for new treatments. mdpi.com This ongoing exploration underscores the importance of nature as a source of compounds that contribute to the development of modern medicines. mdpi.com

Research Significance of Reveromycin D within Polyketide Chemistry and Biology

This compound belongs to the polyketide class of natural products, which are known for their structural complexity and wide range of biological activities. numberanalytics.com Polyketides are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). bris.ac.uk The study of polyketides like this compound is significant as it provides insights into their unique biosynthetic pathways and the enzymatic machinery involved. numberanalytics.com The structural diversity of polyketides is a result of the versatility of the PKS enzymes responsible for their creation. numberanalytics.com This class of compounds, including this compound, continues to be an active area of research with considerable potential for the discovery of new biologically active molecules. numberanalytics.com

Overview of Current Academic Research Trajectories on this compound

Current research on this compound is focused on several key areas. While it appears to be less extensively studied than other reveromycins like Reveromycin A, there is growing interest in fully characterizing its properties. vulcanchem.com One major research direction is the detailed investigation of its mechanism of action. Although it is known to inhibit the mitogenic activity of epidermal growth factor (EGF), the precise molecular targets are still being explored. vulcanchem.com Unlike Reveromycin A, which is a known inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS), the exact mode of action for this compound is not yet fully elucidated. vulcanchem.comnih.gov

Another significant area of research is the exploration of its biosynthetic pathway. vulcanchem.com Understanding how Streptomyces species produce this compound can open avenues for biosynthetic engineering to create novel and potentially more potent analogues. researchgate.net The biosynthesis of the reveromycins involves a complex series of enzymatic reactions, and researchers are working to identify and characterize the specific enzymes involved in generating the unique structural features of this compound. researchgate.netresearchgate.net Furthermore, the total synthesis of reveromycins, including the related Reveromycin B, has been a subject of interest, providing routes to access these complex molecules and their derivatives for further biological evaluation. acs.orgacs.org

Chemical and Biological Profile of this compound

| Property | Details |

| Chemical Formula | C37H54O11 |

| Molecular Weight | 674.8 g/mol |

| CAS Number | 144860-70-8 |

| Natural Source | Streptomyces sp. |

| Compound Class | Polyketide |

Biological Activities of this compound

| Activity | Cell Line/Organism | Potency (IC50/MIC) |

| Anticancer | KB cells | 1.6 µg/ml |

| Anticancer | K562 cells | 1.3 µg/ml |

| Antifungal | Candida albicans | 2 µg/ml (at pH 3) |

| Antifungal | Candida albicans | >500 µg/ml (at pH 7.4) |

| Growth Inhibition | Balb/MK cells | Inhibits EGF-induced mitogenic activity |

Data sourced from vulcanchem.comvulcanchem.com

Structure

2D Structure

Properties

CAS No. |

144860-70-8 |

|---|---|

Molecular Formula |

C37H54O11 |

Molecular Weight |

674.8 g/mol |

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3S,6R,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |

InChI |

InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36-,37+/m0/s1 |

InChI Key |

VYOFNCHDOAZCMT-XKAHJHDZSA-N |

SMILES |

CCCCCC1(CC(OC2(C1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |

Isomeric SMILES |

CCCCC[C@@]1(CC[C@@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O |

Canonical SMILES |

CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |

Appearance |

Tan Lyophilisate |

Synonyms |

REVEROMYCIN D |

Origin of Product |

United States |

Methodologies for Isolation and Structural Elucidation of Reveromycin D

Strategies for Microbial Source Cultivation and Extraction

Microbial Cultivation: Reveromycin D is a secondary metabolite produced by soil-dwelling Streptomyces species, such as Streptomyces sp. SN-593. nih.govresearchgate.netjst.go.jp The production of reveromycins is typically achieved through submerged batch fermentation. While specific conditions for maximizing this compound yield are not extensively detailed, general fermentation parameters for related reveromycin-producing Streptomyces strains, like S. yanglinensis, involve controlling factors such as pH, temperature, aeration, and carbon source. researchgate.netfrontiersin.org For instance, optimal antifungal substance production in S. yanglinensis 3-10 was observed at a pH of 6.5 and a temperature of 28°C, with starch being an effective carbon source. researchgate.netfrontiersin.orgfrontiersin.org Maintaining a dissolved oxygen concentration above 20% saturation is also crucial for high growth rates and production. researchgate.netfrontiersin.org

Extraction: Following fermentation, the first step towards isolating this compound is its extraction from the culture broth. A common method involves an initial extraction with a solvent like acetone (B3395972) to separate the compounds from the culture medium. nih.gov Subsequently, a liquid-liquid extraction is performed using ethyl acetate. nih.govnih.gov To optimize the transfer of the acidic reveromycin compounds into the organic phase, the pH of the aqueous extract is typically adjusted to an acidic value (e.g., pH 4) using an acid like acetic acid. nih.gov The resulting organic layer, containing this compound and other related metabolites, is then concentrated in vacuo to yield a crude extract for further purification. nih.gov

| Parameter | Condition/Method | Source Organism Example | Reference |

|---|---|---|---|

| Producing Organism | Streptomyces sp. SN-593 | - | nih.govresearchgate.net |

| Cultivation Method | Submerged batch fermentation | S. yanglinensis 3-10 | researchgate.netfrontiersin.org |

| Optimal Temperature | 28°C | S. yanglinensis 3-10 | researchgate.netfrontiersin.org |

| Optimal pH | 6.5 | S. yanglinensis 3-10 | frontiersin.org |

| Carbon Source | Starch (3%) | S. yanglinensis 3-10 | researchgate.netfrontiersin.org |

| Initial Extraction Solvent | Acetone | Streptomyces sp. | nih.gov |

| Secondary Extraction Solvent | Ethyl Acetate | Streptomyces sp. SN-593 | nih.govnih.gov |

Advanced Chromatographic Techniques in Purification

The crude extract obtained from the microbial culture is a complex mixture containing this compound alongside other structurally related reveromycins (A, C, E) and various impurities. researchgate.net Therefore, advanced chromatographic techniques are essential for the purification of this compound.

A common strategy involves the use of adsorption chromatography with resins like Diaion HP-20. diaion.com In this method, the crude extract is loaded onto the column, and impurities can be washed away with a lower concentration of organic solvent (e.g., 30% methanol). Subsequently, the reveromycins are eluted using a higher concentration of the organic solvent, such as 100% methanol. diaion.com

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification and analysis, offering high resolution to separate the different reveromycin analogues. toku-e.com Reversed-phase columns, such as a Zorbax StableBond C8, are often employed. rsc.org A typical purification might use a gradient elution system with solvents like acetonitrile (B52724) and water, often containing a modifier like formic acid to improve peak shape and ionization for mass spectrometry detection. nih.govrsc.org The purity of the isolated this compound is often confirmed to be greater than 95% by HPLC analysis. toku-e.com

Spectroscopic and Spectrometric Approaches to Stereochemical and Constitutional Assignment

The definitive structure of this compound, including its constitution and stereochemistry, was established through a combination of powerful spectroscopic and spectrometric methods. nih.govvulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy was paramount in elucidating the intricate molecular architecture of this compound. nih.govvulcanchem.com One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provided the initial framework of the carbon skeleton and the proton environments. nih.govsemanticscholar.org

Two-dimensional (2D) NMR experiments were crucial for assembling the complete structure. These include:

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin-spin coupling networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments.

The combined data from these experiments allowed for the unambiguous assignment of the polyketide backbone, the spiroketal system, the succinate (B1194679) moiety, and the characteristic n-pentyl side chain at the C-18 position that distinguishes this compound from other analogues like Reveromycin A. rsc.orgvulcanchem.com

| Structural Feature | Distinguishing Characteristic | Primary Elucidation Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₃₇H₅₄O₁₁ | Mass Spectrometry, NMR | vulcanchem.comvulcanchem.com |

| Core Structure | Polyketide backbone with two terminal carboxylic acids | ¹³C NMR, HMBC | nih.govvulcanchem.com |

| Spiroketal System | 1,7-dioxaspiro[5.5]undecane core | HMBC, NOESY | vulcanchem.com |

| Side Chain | n-pentyl group at C-18 | ¹H NMR, COSY | vulcanchem.com |

| Ester Group | Succinate moiety at C-19 hydroxyl | HMBC | vulcanchem.com |

Mass spectrometry (MS) is a fundamental technique used throughout the isolation and characterization process. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular formula of this compound, which is C₃₇H₅₄O₁₁. rsc.orgvulcanchem.com This corresponds to a molecular weight of 674.8 g/mol . vulcanchem.comvulcanchem.com

Hyphenated techniques such as High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS) are particularly powerful. researchgate.netrsc.org These methods allow for the simultaneous separation of reveromycins, their detection via UV absorbance (the conjugated diene systems in reveromycins produce characteristic UV spectra), and their mass analysis. rsc.orgvulcanchem.com This is especially useful for analyzing culture extracts and tracking the purification of this compound. researchgate.netnih.gov For instance, LC-MS analysis of extracts from Streptomyces sp. SN-593 mutants clearly showed the mass spectral peak corresponding to this compound. researchgate.netnih.gov

X-ray crystallography provides the most definitive, three-dimensional structural information by determining the precise arrangement of atoms in a crystalline state. anton-paar.comwikipedia.org While a specific crystal structure for isolated this compound is not prominently reported in the literature, the technique has been successfully applied to the closely related Reveromycin A. nih.govnih.gov

In studies of Reveromycin A, co-crystallization with its biological target, isoleucyl-tRNA synthetase (IleRS), revealed the exact binding mode and the critical interactions between the inhibitor and the enzyme at atomic resolution (e.g., 1.9 Å). nih.gov Such analyses are invaluable for understanding the mechanism of action and provide a structural basis for designing new, more potent analogues. nih.govnih.gov This demonstrates the potential and importance of X-ray crystallography for the detailed structural and functional analysis of the reveromycin class of compounds, including this compound.

Biosynthetic Pathways and Genetic Regulation of Reveromycin D

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthetic gene cluster responsible for producing reveromycins was identified in Streptomyces sp. SN-593. nih.govnih.gov This "rev" gene cluster spans approximately 91 kilobases (kb) and contains 21 open reading frames (ORFs). nih.govnih.gov These genes encode all the necessary enzymatic machinery, from the core polyketide synthases that build the carbon skeleton to the regulatory proteins and tailoring enzymes that modify the initial product. nih.gov Among the genes are four large polyketide synthase (PKS) genes (revA, revB, revC, revD), genes for post-PKS modifications (revG, revJ, revI, revK, revL, revM), and regulatory genes (revP, revQ, revU). nih.govnih.govnih.govsimbhq.org The identification was facilitated by observing that the production of Reveromycin A was induced by tomato juice, which led to the cloning of the gene cluster based on genes activated by this extract. nih.govnih.gov

Table 1: Key Genes in the Reveromycin Biosynthetic Cluster

| Gene | Encoded Protein/Enzyme | Proposed Function in Biosynthesis |

|---|---|---|

| revA, revB, revC, revD | Type I Polyketide Synthases (PKS) | Formation of the polyketide carbon skeleton. nih.govnih.gov |

| revG | Dihydroxy Ketone Synthase | Part of the spiroketal formation process; oxidizes a hydroxyl group to a ketone. researchgate.netnih.govplos.org |

| revJ | Spiroacetal Synthase (Cyclase) | Controls the stereospecific formation of the 6,6-spiroketal ring. researchgate.netnih.govplos.orgnih.gov |

| revI | Cytochrome P450 Monooxygenase | Catalyzes the C18-hydroxylation of the intermediate Reveromycin T. nih.govnih.govsemanticscholar.org |

| revK, revL, revM | Modification Enzymes | Involved in the final hemisuccinylation step to form Reveromycin A. nih.govsimbhq.org |

| revU | LuxR Family Transcriptional Regulator | A key regulator that, when bound by specific small molecules, enhances the expression of the biosynthetic genes. nih.govresearchgate.net |

Enzymatic Mechanisms in Polyketide Assembly

The assembly of the reveromycin core is a classic example of type I modular polyketide synthesis, followed by a series of precisely controlled enzymatic reactions to form the final complex structure. researchgate.netnih.gov

The carbon backbone of Reveromycin D is assembled by a type I modular polyketide synthase (PKS) system. wikipedia.orgmdpi.com This system functions like a molecular assembly line, composed of large, multifunctional enzymes encoded by the revA, revB, revC, and revD genes. nih.govnih.gov Each PKS enzyme consists of multiple modules, and each module is responsible for one cycle of chain elongation. wikipedia.orgnih.gov

The process begins with a starter unit and is sequentially extended by the addition of extender units, typically malonyl-CoA or substituted versions like methylmalonyl-CoA. wikipedia.orgmdpi.com Each module contains several domains, including a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain, which work in concert to select the correct building block, catalyze the carbon-carbon bond formation (a Claisen-like condensation), and hold the growing polyketide chain. nih.govwikipedia.orgnih.gov The specific combination and sequence of these modules in the rev PKS genes dictate the length and initial pattern of oxidation and reduction of the reveromycin polyketide chain. nih.gov The structural diversity among the reveromycins, including this compound, arises from the utilization of different unusual extender units by module 4 of the PKS. researchgate.net

A defining structural feature of the reveromycins is the 6,6-spiroketal ring system. The precise three-dimensional arrangement (stereochemistry) of this feature is critical for biological activity and is controlled by two key enzymes: RevG and RevJ. researchgate.netnih.govnih.gov

The formation of the spiroketal does not occur spontaneously but is a carefully orchestrated enzymatic process. plos.org First, the enzyme RevG, a dihydroxy ketone synthase, acts on the linear polyketide precursor after it is released from the PKS. nih.gov RevG oxidizes a specific hydroxyl group to a ketone, creating a dihydroxy ketone intermediate. nih.govplos.org This intermediate is inherently unstable and can cyclize on its own, but this non-enzymatic cyclization results in a mixture of stereoisomers. nih.govresearchgate.net

This is where the second enzyme, RevJ, becomes crucial. RevJ is a spiroacetal synthase, or cyclase, that takes the dihydroxy ketone intermediate and catalyzes a dehydrative cyclization. researchgate.netnih.gov This reaction is highly stereospecific, ensuring the formation of exclusively the correct (15S) configuration found in the natural reveromycins. nih.govresearchgate.net The absence of RevJ leads to a mixture of both 15R and 15S isomers, highlighting its essential role in controlling the final architecture of the molecule. researchgate.net This enzymatic control of spiroketal formation is a key step in generating the complex and biologically active structure of this compound. mit.edu

Role of Polyketide Synthases (PKS) in Carbon Skeleton Formation

Post-PKS Modification Enzymes and Functionalization (e.g., Cytochrome P450revI)

After the polyketide backbone is assembled by the PKS and the spiroketal is formed, several tailoring enzymes modify the molecule to produce the final suite of reveromycins. nih.govsimbhq.org A critical enzyme in this process is RevI, a cytochrome P450 monooxygenase. nih.govnih.govresearchgate.net

Genetic disruption studies have been pivotal in elucidating the function of RevI. nih.govsemanticscholar.org When the revI gene was knocked out in S. reveromyceticus, the production of Reveromycin A ceased, and a new intermediate, Reveromycin T, accumulated. nih.govnih.gov Reintroducing the revI gene into this mutant restored the production of Reveromycin A. nih.govnih.gov This demonstrated that RevI is responsible for catalyzing the C18-hydroxylation of Reveromycin T. nih.govnih.govsemanticscholar.org This hydroxylation creates a tertiary alcohol, which is a necessary step for the subsequent addition of a hemisuccinate moiety by other enzymes (RevK, RevL, RevM) to form Reveromycin A. nih.govsimbhq.org The substrate for RevI, Reveromycin T, is structurally identical to this compound, except for the side chain at C-21, indicating they are products of parallel late-stage pathways. The action of RevI is therefore a key branching point in the biosynthesis, leading towards Reveromycin A. nih.gov

Precursor Incorporation and Isotopic Labeling Studies in Pathway Elucidation

Isotopic labeling studies have been fundamental in confirming the building blocks and tracing the biosynthetic pathway of reveromycins. researchgate.netnih.gov This technique involves feeding the producing organism, Streptomyces reveromyceticus, with potential precursors that have been enriched with stable isotopes like Carbon-13 (¹³C) or Deuterium (B1214612) (²H). nih.govcea.fr The resulting reveromycin molecules are then analyzed, typically by mass spectrometry or NMR spectroscopy, to see where the heavy isotopes have been incorporated. eurisotop.com

These experiments have confirmed the polyketide nature of the reveromycin backbone, identifying the specific starter and extender units used by the PKS assembly line. researchgate.net For example, feeding experiments with labeled acetate, propionate, and butyrate (B1204436) have helped to map out how the carbon skeleton is constructed. researchgate.net Furthermore, isotopic labeling was used to investigate the biosynthesis of the different side chains found in the reveromycin family. researchgate.net For instance, feeding [3-²H₂]heptanoic acid to a mutant strain resulted in the production of this compound with the deuterium label incorporated, confirming the origin of its side chain. researchgate.net These studies provide direct experimental evidence for the proposed biosynthetic steps and are crucial for validating the functions of the enzymes identified through genetic analysis. researchgate.netnih.gov

Genetic and Chemical Strategies for Biosynthetic Pathway Manipulation and Diversification

The detailed understanding of the this compound biosynthetic pathway opens up possibilities for manipulating it to create novel, non-natural derivatives. riken.jp This field, often called combinatorial biosynthesis or biosynthetic engineering, uses both genetic and chemical approaches.

Genetic strategies involve modifying the biosynthetic gene cluster itself. jmicrobiol.or.kr For example, by deleting or inactivating specific genes, researchers can accumulate biosynthetic intermediates, which can then be isolated and tested for new biological activities. nih.govsemanticscholar.org The discovery of Reveromycin T by knocking out the revI gene is a prime example of this approach. nih.govnih.gov Furthermore, genes from other organisms can be introduced (heterologous expression) to add new functionalities. nih.gov One could, for instance, introduce different tailoring enzymes to modify the reveromycin core in novel ways or swap PKS modules to alter the backbone structure. nih.gov The expression of the entire gene cluster can also be enhanced by manipulating regulatory genes, such as the LuxR family regulator revU, which has been shown to control the production of reveromycins. nih.govresearchgate.netdntb.gov.ua

Chemical strategies can complement these genetic approaches. By adding inhibitors of specific enzymes or by feeding the organism unnatural precursor analogues, the biosynthetic pathway can be diverted to produce new compounds. The production of novel Reveromycin T derivatives by adding different alcohols to the fermentation broth is an example of this "mutasynthesis" approach. semanticscholar.org These combined strategies provide a powerful toolkit for generating new reveromycin analogues with potentially improved or novel therapeutic properties. riken.jp

Synthetic Methodologies for Reveromycin D and Analogues

Strategic Approaches to Total Synthesis of Reveromycin D Scaffolds

The total synthesis of this compound, a complex polyketide natural product, presents significant challenges due to its numerous stereocenters, a sensitive polyene chain, and a characteristic spiroketal core. Chemists have devised various strategic approaches to overcome these hurdles, focusing on convergent and stereocontrolled routes.

The general retrosynthetic strategy for this compound and its closely related family member, Reveromycin A, involves disconnecting the molecule into several key fragments that can be synthesized independently and then coupled together. researchgate.net This convergent approach is more efficient for complex molecules. The primary disconnections typically break the molecule down into three main components:

The Spiroketal Core: This is often considered the most challenging part of the molecule, containing multiple stereocenters, including the anomeric carbon of the spiro-system. Syntheses of this fragment often start from chiral pool materials or employ asymmetric reactions to establish the correct stereochemistry. arkat-usa.orgresearchgate.net

The Polyene Side Chain: This fragment contains a conjugated system of double bonds and additional stereocenters. Its synthesis requires careful control of geometry and stereochemistry.

The Carboxylic Acid-Bearing Side Chain: This portion of the molecule, which includes a succinate (B1194679) group in Reveromycin A and a distinct unsaturated carboxylic acid in this compound, is typically attached at a later stage of the synthesis. arkat-usa.orgresearchgate.net

A representative retrosynthetic analysis, similar to that applied for Reveromycin A, is shown below. researchgate.netresearchgate.net The molecule is disconnected at the C21-C22 bond and the ester linkage at C18, leading to the spiroketal core, the polyene chain, and the succinate side chain.

| Key Fragment | Description | Common Synthetic Origin |

| Spiroketal Core (C9-C30) | A thieme-connect.comthieme-connect.com-spiroketal system with multiple stereocenters. Its synthesis is a major challenge due to potential thermodynamic instability. arkat-usa.org | Chiral pool starting materials (e.g., carbohydrates), asymmetric hetero-Diels-Alder reactions. researchgate.netresearchgate.net |

| Polyene Side Chain (C1-C8) | Contains a conjugated diene and an α,β-unsaturated carboxylic acid. | Asymmetric aldol (B89426) reactions, Wittig-type olefination, and cross-coupling reactions. researchgate.netthieme-connect.com |

| Succinate Side Chain (Reveromycin A) | Attached to the C18 hydroxyl group. | High-pressure acylation with succinic anhydride (B1165640) derivatives. researchgate.netthieme-connect.com |

The successful synthesis of Reveromycin scaffolds has relied on the application and advancement of powerful stereoselective reactions.

Hetero-Diels-Alder Reactions: An inverse-electron-demand hetero-Diels-Alder (HDA) reaction has proven to be a highly effective strategy for constructing the thieme-connect.comthieme-connect.com-spiroketal core of Reveromycin A. researchgate.netresearchgate.netthieme-connect.com This cycloaddition, often catalyzed by a Lewis acid, brings together a diene and a dienophile to form the dihydropyran rings of the spiroketal in a highly stereocontrolled manner. researchgate.netresearchgate.net The stereochemistry at the spirocenter is established kinetically during the reaction, which is crucial as the desired isomer is not the thermodynamically most stable one. arkat-usa.org

Negishi Coupling: This palladium-catalyzed cross-coupling reaction, which joins an organozinc compound with an organic halide, has been instrumental in forming key carbon-carbon bonds in the synthesis of Reveromycin B. nih.govsci-hub.st Specifically, it was used to construct the C7-C8 bond, linking two complex fragments to build the diene portion of the side chain. nih.govthieme-connect.com The Negishi coupling is valued for its high functional group tolerance and reliability in complex settings. wikipedia.orgrsc.org

Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium(II)-mediated coupling reaction is highly chemoselective for coupling vinyl or aryl halides with aldehydes to form alcohols. nih.govacs.orgillinois.edu In the total synthesis of Reveromycin B, an NHK reaction was employed to form the C19-C20 bond, attaching a side chain to the spiroketal core. nih.gov The mild conditions and high chemoselectivity of the NHK reaction make it suitable for use in late-stage synthesis on highly functionalized molecules. illinois.eduresearchgate.netthieme-connect.com

Convergent fragment coupling is a hallmark of Reveromycin synthesis, allowing for the efficient assembly of the complex structure from smaller, independently synthesized pieces. nih.govrsc.org

Stille and Suzuki Couplings: Besides the Negishi coupling, other palladium-catalyzed reactions like the Stille coupling (using organostannanes) and Suzuki coupling (using organoboranes) are frequently used to connect the major fragments. researchgate.netacs.org For instance, a Stille coupling was used to form the C21-C22 bond in a total synthesis of Reveromycin A, joining the spiroketal and polyene portions. researchgate.netthieme-connect.comunimelb.edu.au

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are standard methods for constructing the carbon-carbon double bonds within the polyene side chains with control over the geometry (E/Z). researchgate.netacs.org

Late-Stage Functionalization: This concept refers to the introduction of functional groups in the final stages of a synthesis, which is critical for molecules like Reveromycins. wikipedia.orgnih.govnih.gov A key example is the attachment of the succinate moiety to the C18 tertiary alcohol in Reveromycin A synthesis. This esterification is challenging due to steric hindrance and was successfully achieved using high-pressure conditions. researchgate.netresearchgate.netthieme-connect.com Another example of late-stage functionalization is the final deprotection of multiple protecting groups to reveal the natural product. researchgate.netunimelb.edu.au

Methodological Advances in Stereoselective Synthesis (e.g., Hetero-Diels-Alder reactions, Negishi coupling, Kishi-Nozaki reaction)

Design and Synthesis of this compound Analogues for Research

The creation of this compound analogues is driven by the need to understand its structure-activity relationship (SAR) and to develop new compounds with potentially improved biological profiles. rsc.orgnih.gov

The design of Reveromycin analogues focuses on systematically modifying different parts of the molecule to probe their importance for biological activity. rsc.orgmdpi.com

Key areas for modification include:

The Carboxylic Acid Side Chains: The two carboxylic acid groups are crucial for activity. Analogues with modified or removed carboxyl groups help to elucidate their specific interactions with the biological target, isoleucyl-tRNA synthetase (IleRS). nih.gov

The Polyene Structure: Modifications to the length or stereochemistry of the polyene chain can impact the molecule's shape and flexibility.

The C18-hydroxyl group: In Reveromycin A, this group is esterified with succinic acid. The precursor, Reveromycin T, lacks this feature and shows potent biological activity, indicating that this position is a key site for diversification. nih.govnih.gov

Synthetic routes to Reveromycin analogues often leverage the flexibility of the established total synthesis pathways. utas.edu.audokumen.pub By intercepting the synthesis at late stages with modified building blocks, a variety of analogues can be produced efficiently. This approach is often referred to as diverted total synthesis. rsc.org

For example, the synthesis of Reveromycin T, the biosynthetic precursor to Reveromycin A, was achieved through a pathway that omits the final, challenging succinylation step at the C18-hydroxyl group. nih.gov Studies have shown that Reveromycin T itself has strong inhibitory activity against IleRS, sometimes even more potent than Reveromycin A, highlighting the importance of this analogue in understanding the molecule's function. nih.govnih.gov

Furthermore, the total synthesis of C19-epi-Reveromycin B, a stereoisomer of Reveromycin B, was accomplished to confirm the stereochemistry of the natural product and to investigate the impact of the C19 stereocenter on biological activity. nih.gov The synthesis followed a similar strategy to that of the natural product, but utilized a building block with the opposite stereochemistry at the key position.

Molecular and Cellular Mechanisms of Action of Reveromycin D

Identification of Primary Biological Targets

The primary mode of action for Reveromycin D is believed to stem from its ability to interfere with fundamental cellular processes, leading to the inhibition of cell growth. vulcanchem.comjst.go.jp Research has shown that this compound, along with its analogues A and C, inhibits the mitogenic activity stimulated by epidermal growth factor (EGF) in Balb/MK mouse keratinocytes. jst.go.jpnih.gov This suggests an interference with growth factor signaling pathways. vulcanchem.com However, the most deeply characterized target within this family of compounds belongs to its close analogue, Reveromycin A.

Isoleucyl-tRNA Synthetase (IleRS) as a Selective Molecular Target

While the direct molecular target of this compound remains under full investigation, substantial evidence points to Isoleucyl-tRNA Synthetase (IleRS) as the key target for its close analogue, Reveromycin A. toku-e.comaacrjournals.orgnih.gov IleRS is a crucial enzyme responsible for charging transfer RNA (tRNA) with the amino acid isoleucine, a vital step in protein synthesis. nih.gov

Studies using Saccharomyces cerevisiae were pivotal in identifying IleRS as the target of Reveromycin A. nih.gov Researchers isolated a yeast mutant that showed specific resistance to Reveromycin A and identified the responsible gene as ILS1, which encodes for IleRS. nih.gov Further experiments demonstrated that the IleRS enzyme from the resistant mutant was significantly less sensitive to inhibition by Reveromycin A compared to the wild-type enzyme. nih.gov Moreover, overexpressing the normal ILS1 gene also conferred resistance to the compound. nih.gov Given that the biological effects of Reveromycins A, C, and D are described as "closely similar," it is highly probable that this compound also exerts its effects by selectively targeting eukaryotic IleRS. jst.go.jpnih.gov

Ligand-Target Interaction Analysis (e.g., Co-crystal structures, biophysical binding assays)

Detailed ligand-target interaction studies have been performed on Reveromycin A, offering a blueprint for the likely binding mechanism of this compound. A high-resolution co-crystal structure of Reveromycin A complexed with S. cerevisiae IleRS (ScIleRS) has been solved, revealing the precise molecular interactions. researchgate.net

The analysis shows that Reveromycin A does not bind to the typical amino acid or ATP binding sites. Instead, it occupies the binding site intended for the 3' CCA end of the tRNA molecule on the enzyme's catalytic domain. researchgate.netresearchgate.net This unique binding mode allows Reveromycin A to act as a tRNA-site inhibitor. researchgate.net The structure also surprisingly revealed that Reveromycin A's binding is facilitated by the presence of an intermediate product, isoleucyl-adenylate (Ile-AMP), which was co-purified with the enzyme. researchgate.net

Biophysical binding assays, such as Isothermal Titration Calorimetry (ITC), have corroborated these structural findings. These assays confirm that Reveromycin A competes directly with tRNA for binding to the IleRS enzyme. researchgate.netresearchgate.net Furthermore, the binding is synergistic with L-isoleucine and its analogues, meaning the presence of the amino acid enhances the binding affinity of Reveromycin A to the enzyme. researchgate.net This detailed analysis of Reveromycin A provides a strong model for how this compound likely interacts with and inhibits IleRS.

Downstream Cellular Pathway Perturbations

The inhibition of a critical enzyme like IleRS triggers a cascade of downstream cellular events. By disrupting the essential process of protein synthesis, this compound affects cell proliferation, cell cycle control, and survival pathways, ultimately leading to cell death in certain contexts. jst.go.jptoku-e.com

Modulation of Cell Proliferation and Cell Cycle Progression (e.g., G1 phase arrest)

This compound has demonstrated potent antiproliferative activity against several human cancer cell lines. vulcanchem.com This inhibitory effect on cell growth is a direct consequence of its primary mechanism of action.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Citation |

| KB | Oral Epidermoid Carcinoma | 1.6 | vulcanchem.com |

| K562 | Chronic Myeloid Leukemia | 1.3 | vulcanchem.com |

The inhibition of protein synthesis by Reveromycin A is known to cause cells to arrest in the G1 phase of the cell cycle. toku-e.comnih.govsigmaaldrich.com The G1 phase is a critical period where the cell grows and synthesizes the proteins necessary for DNA replication in the subsequent S phase. wikipedia.org By inhibiting protein production, reveromycins prevent cells from passing the G1 checkpoint, thus halting their progression through the cell cycle and preventing division. nih.gov Given the similarity in biological activity, it is plausible that this compound also mediates its antiproliferative effects through the induction of G1 phase arrest. jst.go.jpnih.gov

Induction of Programmed Cell Death Pathways (e.g., apoptosis in osteoclasts)

While direct studies on this compound-induced apoptosis are limited, extensive research on Reveromycin A shows that it is a potent inducer of programmed cell death, or apoptosis, specifically in osteoclasts. toku-e.commedchemexpress.comnih.gov Osteoclasts are cells responsible for bone resorption, and their overactivity contributes to diseases like osteoporosis. nih.gov

The pro-apoptotic effect of Reveromycin A in osteoclasts is linked to the acidic microenvironment these cells create to dissolve bone. nih.govnih.gov In this acidic environment (pH ~4-5), the carboxylic acid groups on the reveromycin molecule are less likely to be deprotonated, making the compound more cell-permeable. nih.govnih.gov Once inside the osteoclast, it inhibits IleRS, leading to a shutdown of protein synthesis and the activation of apoptosis. aacrjournals.orgnih.gov Mechanistic studies show that this process involves the activation of both caspase-8 and caspase-9, key executioner proteins in the apoptotic pathway. nih.gov This targeted action makes Reveromycin A a promising agent for diseases involving excessive bone loss, a potential that may extend to this compound.

Inhibition of Protein Synthesis in Eukaryotic Systems

The central mechanism underpinning the various biological effects of the reveromycin family is the selective inhibition of protein synthesis in eukaryotic cells. jst.go.jpnih.govmedchemexpress.com This effect is a direct downstream result of the inhibition of Isoleucyl-tRNA Synthetase (IleRS). aacrjournals.org By preventing the attachment of isoleucine to its corresponding tRNA, reveromycins effectively halt the translation process, as the ribosome cannot incorporate this essential amino acid into growing polypeptide chains. nih.gov

Interplay with Signaling Cascades (e.g., EGF-stimulated mitogen response)

This compound has been identified as an inhibitor of the mitogenic activity induced by epidermal growth factor (EGF). researchgate.net Research has shown that this compound, along with other members of the reveromycin family such as A, B, and C, demonstrates inhibitory activity against the EGF-stimulated mitogen response in Balb/MK mouse keratinocyte cells. researchgate.netresearchgate.net This suggests that this compound interferes with the EGF signaling pathway, which is a critical cascade for cell proliferation and is often dysregulated in cancer. vulcanchem.comvulcanchem.com

The EGF receptor (EGFR) signaling network is complex, involving the activation of multiple downstream pathways upon ligand binding. nih.gov When EGF binds to its receptor, the receptor auto-phosphorylates on several tyrosine residues, creating docking sites for various signaling proteins. nih.gov This leads to the activation of major pathways such as the PI3K/AKT and Ras/Raf/ERK pathways, which regulate cell growth, survival, and proliferation. nih.gov The ability of this compound to inhibit the mitogenic response stimulated by EGF points to a potential mechanism of action involving the disruption of one or more key components within this cascade. vulcanchem.com While the precise molecular target of this compound within this pathway is still under investigation, its inhibitory effect on EGF-induced mitogenesis is a key aspect of its biological activity profile. researchgate.netvulcanchem.com The effects of Reveromycins A, C, and D on eukaryotic cells have been observed to be quite similar to one another. researchgate.net

Table 1: Inhibitory Activity of Reveromycin Compounds on EGF-Stimulated Mitogen Response

| Compound | Cell Line | Activity |

|---|---|---|

| Reveromycin A | Balb/MK | Inhibitory |

| Reveromycin B | Balb/MK | Weak Inhibitory |

| Reveromycin C | Balb/MK | Inhibitory |

| This compound | Balb/MK | Inhibitory |

Data sourced from multiple studies. researchgate.netresearchgate.net

Condition-Dependent Mechanisms of Action (e.g., pH-dependent activity)

The biological activity of this compound is notably influenced by environmental conditions, particularly pH. vulcanchem.comvulcanchem.com This condition-dependent mechanism is most evident in its antifungal properties. vulcanchem.com Research demonstrates that this compound exhibits potent antifungal activity against Candida albicans under acidic conditions, but its efficacy is dramatically reduced in a neutral environment. vulcanchem.com

This pH-dependent activity is attributed to the chemical structure of this compound, which, like other reveromycins, contains three carboxylic acid groups. vulcanchem.compnas.orgmdpi.com In an acidic microenvironment (e.g., pH 3.0-5.5), these carboxyl moieties are protonated. mdpi.comnih.gov This suppression of charge makes the molecule less polar and increases its permeability across the cell membrane. nih.govresearchgate.net Once inside the cell, it can reach its intracellular target. Conversely, at a neutral pH (e.g., 7.4), the carboxylic groups are deprotonated and negatively charged, which hinders the molecule's ability to traverse the lipid bilayer of the cell membrane, thereby reducing its biological activity. vulcanchem.compnas.org This mechanism allows for selective activity in acidic microenvironments, which are characteristic of fungal infections and the resorption lacunae created by osteoclasts. pnas.orgnih.gov

**Table 2: pH-Dependent Antifungal Activity of this compound against *C. albicans***

| pH | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 3.0 | 2 µg/ml |

| 7.4 | > 500 µg/ml |

Data highlights the significant increase in antifungal potency at acidic pH. vulcanchem.comvulcanchem.com

Structure Activity Relationship Sar Studies of Reveromycin D Analogues

Correlating Structural Features with Target Binding Affinity

The biological activity of reveromycins is intrinsically linked to their ability to bind to specific molecular targets. For the closely related and well-studied Reveromycin A, the primary target is isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. nih.gov Structural analysis of the Reveromycin A-IleRS complex reveals that specific parts of the molecule are crucial for high-affinity binding. nih.gov Reveromycin D shares the same core structure, and thus its binding mode is expected to be highly similar.

The binding occurs at the tRNA binding site of the enzyme, with several key interactions stabilizing the complex. nih.govresearchgate.net The 6,6-spiroketal core, a defining feature of the reveromycin family, positions the various side chains correctly within the binding pocket. nih.gov The long C1-C10 triene acid side chain extends into a crevice of the enzyme, where it is stabilized by hydrophobic interactions with several amino acid residues. nih.gov

The terminal carboxyl group at C1 is essential, forming ionic interactions and hydrogen bonds that anchor this part of the molecule. nih.gov Similarly, the hydroxyl group at C5 and the two carboxyl groups of the succinate (B1194679) moiety also form critical hydrogen bonds with the enzyme. nih.gov Studies have shown that the substrate L-isoleucine can enhance the binding affinity of Reveromycin A to its target enzyme, suggesting a synergistic binding mechanism. nih.govresearchgate.net The dissociation constant (Kd) for Reveromycin A with its target enzyme from S. cerevisiae (ScIleRS) was determined to be approximately 164 nM, indicating strong binding affinity. nih.gov

| Structural Feature of Reveromycin | Interacting Residues/Component in IleRS | Type of Interaction | Reference |

| C1 Carboxyl Group | Arg454, Structural Water Molecules | Ionic Interaction, Hydrogen Bonding | nih.gov |

| C5 Hydroxyl Group | Arg460, Asp527 | Hydrogen Bonding | nih.gov |

| Triene Side Chain (C1-C10) | Trp449, Trp456, Trp529, Tyr571 | Hydrophobic Interactions | nih.gov |

| Hemisuccinate Moiety | KMSKS loop, Lys598 | Hydrogen Bonding, Ionic Interaction | nih.gov |

| 6,6-Spiroketal Core | N/A (Positions side chains) | Steric Fit | nih.gov |

Influence of Specific Substituents and Structural Motifs on Biological Potency

SAR studies on various reveromycin analogues have illuminated the functional importance of specific substituents for biological potency. Modifications at different positions on the reveromycin scaffold have led to significant changes in activity, highlighting which groups are indispensable and which can be altered.

The spiroketal system is considered essential for both the antifungal and antiproliferative effects of the molecule. vulcanchem.com The two terminal carboxylic acid groups are also of great importance. researchgate.net Research on Reveromycin A derivatives has shown that esterification of the C1 carboxyl group leads to a significant reduction in the inhibition of IleRS. nih.govresearchgate.net This underscores the role of the negative charge and hydrogen-bonding capability of this group in target interaction.

The C5 hydroxyl group is another critical functional group; its modification or removal diminishes biological activity. nih.gov The succinate ester at C4' is also important, though its role can be complex. While it is thought to enhance solubility and target engagement, the biosynthetic precursor Reveromycin T (which lacks the succinate moiety) has been shown to have stronger inhibitory activity against IleRS than Reveromycin A in some assays. nih.govvulcanchem.com

The side chain attached to the spiroketal is a key determinant of potency. Reveromycin B, which has a different side chain compared to Reveromycins A, C, and D, exhibits significantly weaker biological effects. researchgate.net In contrast, the activities of Reveromycins A, C, and D are closely similar, suggesting that the specific side chain structure they share is optimal for activity. researchgate.net Shortening the C1-10 side chain has also been shown to result in lower inhibitory activity. nih.govresearchgate.net

| Modification | Position | Effect on Biological Activity | Reference |

| Esterification of Carboxyl Group | C1 | Weakly inhibits IleRS activity | nih.govresearchgate.net |

| Removal of C1-C4 portion | Side Chain | Weakly inhibits IleRS activity | nih.govresearchgate.net |

| Shortening of Side Chain | C1-C10 | Lower inhibition activity | nih.govresearchgate.net |

| Modification of Hydroxyl Group | C5 | Reduced activity | nih.gov |

| Modification of Carboxyl Group | C24 | Reduced activity | nih.gov |

| Absence of Hemisuccinate | C4' (Reveromycin T) | Stronger inhibition of IleRS than Reveromycin A | nih.gov |

| Altered Side Chain | Spiroketal (Reveromycin B) | Very weak activity compared to A, C, and D | researchgate.net |

Stereochemical Requirements for Molecular Recognition and Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor for the biological efficacy of most natural products, including this compound. The complex and rigid structure of the reveromycin scaffold means that its specific spatial configuration is paramount for fitting correctly into the binding site of its target enzyme.

The biosynthesis of Reveromycin A involves enzymes that ensure a stereospecific formation of the spiroketal core. researchgate.net The enzymes RevG (dihydroxy ketone synthase) and RevJ (spiroacetal synthase) work in concert to construct the precise stereochemistry of the spiroacetal from an acyclic precursor. researchgate.net This enzymatic control highlights the biological importance of a single, defined stereoisomer. Any deviation from this natural configuration would likely disrupt the precise network of interactions with the target protein, leading to a loss of affinity and efficacy.

Molecular recognition between a ligand and its target is highly dependent on shape complementarity. d-nb.info The concept of induced fit, where the target protein may undergo conformational changes to accommodate the ligand, still requires an initial, favorable stereochemical presentation from the ligand. nih.gov For this compound, the rigid spiroketal structure, the specific geometry of the triene side chain, and the defined chiral centers must all be correct to allow for effective molecular recognition by IleRS and subsequent inhibition. nih.gov Therefore, the absolute stereochemistry of this compound is not just a structural feature but a prerequisite for its biological function.

Computational Modeling and Predictive Approaches in SAR Analysis

In modern drug discovery, computational modeling and predictive approaches are invaluable tools for accelerating SAR analysis and guiding lead optimization. nih.gov These in silico methods allow researchers to rationalize experimental findings and predict the activity of novel analogues before undertaking costly and time-consuming synthesis.

For reveromycins, molecular docking simulations can be used to model how different analogues fit into the IleRS binding site. nih.gov Such models can predict the binding orientation and calculate a theoretical binding affinity or docking score, helping to prioritize which derivatives to synthesize. nih.gov A computational study of reveromycin showed it had a lower (more favorable) binding energy than its methyl ester, corroborating experimental findings that the free carboxyl group is important for activity. researchgate.net

Pharmacophore modeling identifies the key electronic and steric features of a molecule, such as hydrogen bond donors/acceptors and hydrophobic regions, that are essential for binding. mdpi.com A pharmacophore model for this compound would highlight the crucial arrangement of its carboxyl groups, hydroxyl group, and hydrophobic side chain. This model could then be used to virtually screen libraries of compounds to find new molecules with a similar arrangement of features, potentially leading to the discovery of novel scaffolds with similar activity.

Furthermore, computational modeling can analyze properties like conformational flexibility. escholarship.org Analyzing the conformational entropy of the macrocyclic structure can reveal how rigidifying modifications contribute to binding, as a pre-organized, rigid molecule often pays a smaller entropic penalty upon binding, leading to higher affinity. escholarship.org These predictive approaches, when used in combination with experimental data, provide a powerful platform for understanding the SAR of this compound and rationally designing improved therapeutic agents. nih.gov

Preclinical Biological Evaluation of Reveromycin D

In Vitro Efficacy in Diverse Biological Models

Reveromycin D, a member of the reveromycin family of antibiotics, has been evaluated in various in vitro systems to determine its biological activity. These studies have revealed its potential as an antifungal and anti-proliferative agent, with its efficacy often being compared to its more studied counterpart, Reveromycin A.

This compound has demonstrated notable antifungal properties, particularly against the human pathogen Candida albicans. A key characteristic of its activity is a strong dependence on pH. In an acidic environment (pH 3), this compound shows significant potency, whereas its activity is drastically reduced in a neutral environment (pH 7.4). medchemexpress.com This pH-dependent activity is a shared trait among reveromycins. frontiersin.org While broad-spectrum screening data for this compound is less common in the literature compared to Reveromycins A and B, its targeted efficacy against C. albicans under specific conditions is clearly established. medchemexpress.comnih.gov

| Fungal Pathogen | Assay Condition | Efficacy (MIC in µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | pH 3.0 | 2 | medchemexpress.com |

| Candida albicans | pH 7.4 | >500 | medchemexpress.com |

The anti-proliferative effects of this compound have been observed in several human tumor cell lines. jst.go.jp It exhibits cytotoxic activity against KB (oral epidermoid carcinoma) and K562 (chronic myeloid leukemia) cells. medchemexpress.comvulcanchem.com The compound's inhibitory concentration (IC50) values in these models suggest potent cytostatic or cytotoxic effects. Furthermore, this compound, along with other reveromycins, has been shown to inhibit the epidermal growth factor (EGF)-induced mitogenic response in Balb/MK mouse keratinocytes, indicating a potential mechanism of action involving the interference with growth factor signaling pathways. jst.go.jpvulcanchem.com

| Human Cell Line | Cell Type | Efficacy (IC50 in µg/mL) | Reference |

|---|---|---|---|

| KB | Oral Epidermoid Carcinoma | 1.6 | medchemexpress.comvulcanchem.com |

| K562 | Chronic Myeloid Leukemia | 1.3 | medchemexpress.comvulcanchem.com |

The reveromycin class of compounds, particularly Reveromycin A, is well-documented for its ability to induce apoptosis specifically in osteoclasts, thereby inhibiting bone resorption. medchemexpress.comnih.gov This action is linked to the acidic microenvironment created by active osteoclasts, which facilitates the uptake of the compound. nih.gov However, specific studies detailing the direct effects of this compound on osteoclast function, differentiation, or its ability to form resorption pits in cellular assays are not extensively covered in the available scientific literature, which has predominantly focused on the anti-osteoporotic potential of Reveromycin A. nih.govpocketdentistry.com

Anti-proliferative Activity in Human Cellular Models

In Vivo Efficacy in Relevant Animal Models of Disease

While in vitro data provides a foundation for understanding the biological potential of this compound, its evaluation in animal models is crucial for preclinical assessment.

There is a significant body of research on the in vivo efficacy of Reveromycin A in various animal models of bone disease, including ovariectomized mice (a model for postmenopausal osteoporosis) and models of osteolytic bone metastasis. nih.govaacrjournals.orgfortunepublish.com In these studies, Reveromycin A has been shown to prevent bone loss and reduce bone destruction by targeting osteoclasts. fortunepublish.comnih.gov In contrast, specific in vivo studies evaluating the efficacy of this compound in animal models of osteoporosis or bone metastasis have not been reported in the reviewed literature. The focus of in vivo bone metabolism research has remained on Reveromycin A. aacrjournals.orgnih.gov

The potential of reveromycins as agricultural biofungicides has been explored, with Reveromycin A and B showing efficacy against several plant pathogenic fungi. frontiersin.orgnih.gov Studies have demonstrated that Reveromycin A can suppress strawberry fruit rot caused by pathogens like Botrytis cinerea and Rhizopus stolonifer in food model systems. nih.govnih.gov Similar to the research on bone metabolism, specific in vivo assessments of this compound in animal or plant models of infectious diseases are not prominent in the existing literature. researchgate.net The primary focus for developing reveromycins as biofungicides has been on analogues A and B. nih.gov

Studies in Preclinical Tumor Models (e.g., xenograft models)

Currently, there is a notable lack of publicly available scientific literature and clinical data detailing in vivo studies of this compound in preclinical tumor models, such as xenograft models. While the broader class of reveromycins, particularly Reveromycin A, has been investigated in various animal models for its anti-cancer properties, specific research on this compound's efficacy in reducing tumor growth in living organisms has not been reported in the available literature. nih.govnih.govaacrjournals.orgfortunejournals.comfortunejournals.com

Pharmacodynamic Biomarker Analysis in Preclinical Settings

Consistent with the lack of in vivo tumor model studies, there are no published reports on the pharmacodynamic biomarker analysis of this compound in preclinical settings. Pharmacodynamic studies are crucial for understanding a drug's mechanism of action and its effects on the body over time; they often involve measuring changes in specific biomarkers to gauge whether the drug is hitting its intended target and eliciting the desired biological response. mdanderson.org

For this compound, the investigation into relevant biomarkers that could predict its therapeutic efficacy or monitor its biological activity in preclinical models has not been documented. Research in this area would be a critical next step to advance the understanding of this compound's potential as a therapeutic agent.

Future Perspectives and Emerging Research Avenues for Reveromycin D

Rational Design of Next-Generation Analogues with Enhanced Specificity and Efficacy

The promising biological activities of reveromycins, particularly their potent and selective inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), have spurred efforts in the rational design and synthesis of next-generation analogues. researchgate.netnih.gov The goal is to develop compounds with improved specificity, enhanced efficacy, and better pharmacological properties.

Key to this endeavor is the detailed understanding of the structure-activity relationships (SAR) within the reveromycin family. For instance, Reveromycin D, the isopentyl analogue, has shown greater activity than its straight-chain counterpart, Reveromycin C, suggesting that modifications to the side chain can significantly impact biological function. toku-e.com The spiroketal system is considered essential for both the antifungal and antiproliferative effects of these compounds, while the succinate (B1194679) moiety is thought to enhance solubility and target engagement. vulcanchem.com

Researchers are leveraging co-crystal structure data of Reveromycin A with its target, Saccharomyces cerevisiae IleRS (ScIleRS), to inform the design of new inhibitors. nih.gov This structural information reveals that Reveromycin A occupies the tRNAIle binding site, providing a blueprint for designing molecules that can specifically target this vast and unique pocket on class I aminoacyl-tRNA synthetases. nih.govnih.gov The finding that Reveromycin T, a precursor lacking the hemisuccinate group, exhibits stronger inhibitory activity against IleRS suggests that analogues without this moiety could be more potent. nih.govnih.gov This insight opens avenues for creating more effective inhibitors by modifying or replacing the succinate group.

Furthermore, the generation of novel analogues through techniques like mutasynthesis, where the producing organism is fed synthetic precursors, is a promising strategy. researchgate.net By leveraging the biosynthetic machinery of Streptomyces, researchers can create a diverse library of Reveromycin derivatives with altered side chains and other structural modifications. These new compounds can then be screened for enhanced biological activity and specificity. The ultimate aim is to develop lead compounds for new therapeutics, particularly in the areas of anticancer and antifungal treatments. researchgate.netresearchgate.net

Elucidation of Additional Molecular Targets and Complex Interaction Networks

While eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) is the well-established primary target of Reveromycin A, and by extension other reveromycins like this compound, the full spectrum of their molecular interactions within the cell is likely more complex. researchgate.netnih.gov Future research is focused on identifying additional molecular targets and understanding the intricate network of cellular pathways affected by these compounds. This exploration is crucial for a comprehensive understanding of their therapeutic effects and potential off-target activities.

The observation that Reveromycin A can induce apoptosis in osteoclasts and inhibit bone metastasis of cancer cells suggests that its effects may extend beyond simple inhibition of protein synthesis. nih.govaacrjournals.org It is plausible that this compound, with its similar core structure, engages in a comparable range of interactions. Research into the downstream signaling cascades triggered by IleRS inhibition is an active area of investigation. Understanding how the cell responds to the stress of reduced protein synthesis capacity could reveal novel therapeutic vulnerabilities.

Protein-protein interaction (PPI) networks offer a powerful tool to map the broader biological context of this compound's action. nih.gov By identifying the proteins that interact with IleRS and other potential targets, researchers can construct a more complete picture of the compound's cellular impact. nih.gov This network-based approach can help to uncover previously unknown connections between protein synthesis and other cellular processes, such as cell cycle control, apoptosis, and signal transduction. nih.gov

Moreover, the potential for reveromycins to have different or additional targets in various organisms or cell types remains an open question. While the inhibitory mechanism against Saccharomyces cerevisiae IleRS has been structurally elucidated, the specifics of interaction with human IleRS and other eukaryotic orthologs may differ in subtle but significant ways. nih.gov Investigating these differences could lead to the design of analogues with enhanced selectivity for pathogenic fungi or specific cancer cells.

Application of Synthetic Biology for Enhanced Production and Structural Diversification

Synthetic biology offers powerful tools to overcome the limitations of natural production and to engineer novel Reveromycin analogues. The native producer of reveromycins, Streptomyces sp. SN-593, provides a starting point for these engineering efforts. nih.gov

One key area of focus is the enhancement of this compound production. The identification of chemical signals, such as the β-carboline compound BR-1, that can induce the reveromycin biosynthetic gene cluster points towards strategies for boosting yields. nih.govresearchgate.net BR-1 was found to bind to the transcriptional regulator RevU, enhancing its binding to the promoter and switching on the production of reveromycins. nih.govresearchmap.jp This understanding of the regulatory network allows for the rational engineering of the host strain or the fermentation process to maximize output. For example, introducing a strong, constitutive promoter to drive the expression of key regulatory genes like revU could lead to significantly higher titers. researchgate.net

Beyond increasing yields, synthetic biology enables the structural diversification of the reveromycin scaffold. The modular nature of polyketide synthases (PKSs), the enzymes responsible for building the carbon backbone of reveromycins, makes them amenable to engineering. unl.edu By swapping or modifying the domains within the PKS, it is possible to incorporate different building blocks, leading to novel analogues with altered side chains. researchgate.netunl.edu This approach, often referred to as combinatorial biosynthesis, can generate a library of new reveromycin-like molecules that would be difficult to produce through traditional chemical synthesis.

Furthermore, heterologous expression of the reveromycin biosynthetic gene cluster in a more genetically tractable host organism could facilitate easier genetic manipulation and potentially higher production levels. acs.org The development of a terpenoid-production platform in Streptomyces reveromyceticus SN-593 demonstrates the potential of this strain as a chassis for producing other natural products. acs.org The knowledge gained from studying the biosynthesis of reveromycins, including the identification of the genes responsible for the formation of the spiroketal core and the attachment of the succinate moiety, provides a roadmap for the rational design of new bioactive compounds. researchgate.netsemanticscholar.org

Exploration of Novel Therapeutic Indications and Mechanistic Insights

While this compound has demonstrated promising anticancer and antifungal activities, ongoing research is exploring its potential in other therapeutic areas. vulcanchem.com The unique mechanism of action, targeting isoleucyl-tRNA synthetase (IleRS), and its pH-dependent activity open up possibilities for novel applications. nih.govvulcanchem.com

One of the most intriguing areas of exploration is in the treatment of bone diseases. Reveromycin A has been shown to induce apoptosis specifically in osteoclasts, the cells responsible for bone resorption. aacrjournals.orgnih.gov This has led to investigations into its use for conditions like osteoporosis and osteolytic bone metastasis. aacrjournals.orgfortunejournals.com Given that Reveromycin A's activity in the acidic microenvironment of bone resorption is key to its selectivity, and that this compound shares this pH-dependent characteristic, it is a strong candidate for similar applications. nih.govvulcanchem.com Studies have shown that Reveromycin A can prevent alveolar bone loss in mouse models of periodontitis and ameliorate bone destruction in multiple myeloma. nih.govhaematologica.org

The pH-dependent antifungal activity of this compound, being highly active in acidic conditions and much less so at neutral pH, suggests its potential as a targeted antifungal agent. vulcanchem.com This property could be exploited to treat fungal infections in acidic body niches, potentially reducing off-target effects.

Further mechanistic studies are crucial to unlock the full therapeutic potential of this compound. Research into how the compound induces apoptosis in specific cell types, like osteoclasts, will provide a deeper understanding of its selective toxicity. aacrjournals.org Investigating the downstream effects of IleRS inhibition in different cellular contexts could reveal new signaling pathways that can be targeted for therapeutic benefit. For example, understanding how Reveromycin A affects the expression of parathyroid hormone-related peptide in cancer cells provides insight into its indirect effects on bone metastasis. aacrjournals.org These mechanistic insights will not only support the development of this compound for new indications but also guide the design of next-generation analogues with improved therapeutic profiles.

Advanced Computational and Omics Approaches in this compound Research

The integration of advanced computational and multi-omics approaches is set to revolutionize the study of this compound, from understanding its biosynthesis to predicting its therapeutic effects. frontiersin.orgnih.gov These powerful tools provide a systems-level view of the compound's interactions within a biological system.

Computational Modeling:

Molecular docking and simulation studies are already playing a crucial role in understanding how reveromycins bind to their target, isoleucyl-tRNA synthetase (IleRS). researchgate.net These computational models, based on co-crystal structures, allow for the in silico screening of virtual libraries of this compound analogues, helping to prioritize candidates for synthesis and biological testing. nih.govresearchgate.net This rational, computer-aided drug design process can significantly accelerate the development of more potent and selective inhibitors. Furthermore, computational models can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new analogues, further guiding the drug discovery process.

Omics Approaches:

Genomics and Transcriptomics: Sequencing the genome of the producing organism, Streptomyces sp. SN-593, has been instrumental in identifying the reveromycin biosynthetic gene cluster. nih.gov Transcriptomic analysis (e.g., RNA-Seq) can reveal how the expression of these and other genes changes in response to different growth conditions or the presence of signaling molecules like BR-1, providing a deeper understanding of the regulatory networks controlling this compound production. researchgate.netnih.gov

Proteomics: Proteomic studies can identify the full complement of proteins expressed by an organism under specific conditions. d-nb.info This can be used to validate the expression of the biosynthetic enzymes and to identify other proteins that may be involved in the production or regulation of this compound. In the context of its therapeutic action, proteomics can identify changes in protein expression in target cells upon treatment with this compound, revealing downstream effects and potential off-target interactions. d-nb.info

Metabolomics: Metabolomic analysis provides a snapshot of the small molecules present in a biological sample. nih.gov This can be used to identify new, minor reveromycin analogues produced by the Streptomyces strain and to trace the metabolic fate of this compound in target organisms.

By integrating these different omics datasets, researchers can construct comprehensive models of the biological systems involved. frontiersin.orgmdpi.com For example, combining genomic, transcriptomic, and proteomic data can lead to more accurate genome-scale metabolic models of the producing organism, which can then be used to computationally predict strategies for optimizing this compound production. d-nb.info In the context of its therapeutic use, multi-omics data from treated and untreated cells can be used to build detailed network models of the drug's mechanism of action, leading to the identification of biomarkers for drug response and the discovery of new therapeutic applications. frontiersin.org

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for identifying Reveromycin D in novel microbial sources?

- Methodological guidance: Use a combination of high-performance liquid chromatography (HPLC) with UV-Vis detection and mass spectrometry (MS) for preliminary screening. Validate findings with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

- Key considerations: Include negative controls (e.g., non-producing microbial strains) and replicate experiments (≥3 technical replicates) to minimize false positives. Document solvent systems and column specifications to ensure reproducibility .

Q. How can researchers design dose-response experiments to assess this compound’s bioactivity in vitro?

- Approach: Employ a logarithmic dilution series (e.g., 0.1–100 μM) to determine IC₅₀ values. Use cell viability assays (e.g., MTT or resazurin) with appropriate positive/negative controls.

- Data analysis: Apply nonlinear regression models (e.g., four-parameter logistic curve) and report confidence intervals. Cross-validate results with orthogonal assays (e.g., apoptosis markers) to confirm specificity .

Q. What statistical methods are critical for analyzing this compound’s antifungal activity in heterogeneous datasets?

- Recommendations: Use mixed-effects models to account for variability across biological replicates. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and adjust for multiple comparisons (e.g., Bonferroni correction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different fungal strains?

- Conflict analysis framework:

Compare experimental conditions (e.g., growth media pH, incubation temperature) from conflicting studies.

Assess strain-specific genetic factors (e.g., efflux pump expression) using transcriptomic data.

Validate hypotheses with isogenic mutant strains lacking target pathways (e.g., sphingolipid biosynthesis) .

- Example: A 2023 study found 10-fold differences in IC₅₀ values between Candida albicans strains; this was linked to variations in ergosterol biosynthesis gene expression .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

- Stabilization protocols:

- Storage: Lyophilize in amber vials under argon at −80°C to prevent oxidative degradation.

- In vitro assays: Add antioxidants (e.g., 0.1% ascorbic acid) to cell culture media. Monitor stability via LC-MS at 24-hour intervals .

- Data table:

| Condition | Half-life (h) | Degradation Products Detected |

|---|---|---|

| Aqueous, 25°C | 6.2 | Reveromycin C, Isoform X |

| Lyophilized, −80°C | >720 | None |

Q. How should researchers design in vivo models to study this compound’s osteoclast inhibition without off-target effects?

- Model selection: Use transgenic mice with fluorescently labeled osteoclasts (e.g., TRAP-tdTomato) for real-time monitoring.

- Dosing regimen: Administer intraperitoneally at 5 mg/kg daily, with pharmacokinetic sampling at 0, 2, 6, and 24 hours post-dose. Include sham-treated controls to isolate compound-specific effects .

Reproducibility and Ethical Compliance

Q. What metadata standards are essential for sharing this compound research data?

- Minimum requirements:

- Chemical synthesis: Yield, purity (HPLC), and spectral data (NMR, MS).

- Biological assays: Cell line authentication, passage number, and assay plate layouts.

- Statistical code: Upload R/Python scripts to repositories like Zenodo or Figshare .

Q. How can researchers address batch-to-batch variability in this compound production?

- Quality control workflow:

Standardize fermentation conditions (e.g., carbon source, agitation rate).

Implement LC-MS profiling for each batch.

Use principal component analysis (PCA) to identify outlier batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.